molecular formula C15H16N2OS B2592465 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 937648-16-3

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2592465
CAS RN: 937648-16-3
M. Wt: 272.37
InChI Key: YTKDAJZBVQKUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of tetrahydrobenzothiophene . It is related to a class of compounds that have been studied for their potential biological activity .


Synthesis Analysis

The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC), and the determination of related impurities was done by HPLC .


Molecular Structure Analysis

The molecular structure of this compound is related to the tetrahydrobenzothiophene structure . Fused benzoseleno-phenopyrimidine systems were also obtained by reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with formamide, carbon disulfide, and phenyl isothiocyanate .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with ethylenediamine in the presence of a catalytic amount of carbon disulfide . It can also react with formamide, carbon disulfide, and phenyl isothiocyanate .

Scientific Research Applications

Colorectal Cancer Treatment

This compound has been studied for its potential as a treatment for colorectal cancer. It has shown promise as an inhibitor of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in tumor cells . The compound exhibited significant cytotoxic activities on colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

In the realm of antioxidant research, derivatives of this compound have demonstrated strong antioxidant properties. This is crucial because oxidative stress is a known factor in the initiation of various carcinogenic processes .

Antibacterial Activity

The antibacterial potential of this compound has been explored, particularly against strains like E. coli and S. aureus. Its ability to inhibit bacterial growth makes it a candidate for further study in the development of new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have revealed that derivatives of this compound have good binding affinity to the colchicine binding site of the tubulin domain. This suggests potential applications in the design of drugs targeting microtubule dynamics .

Synthesis of Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry, and this compound serves as a precursor in the synthesis of such derivatives. These are prevalent moieties in natural products and drugs, playing a crucial role in cell biology .

Antiviral Research

Modifications of this compound have been investigated for enhanced antiviral activity. This research is particularly relevant in the context of designing new antiviral drugs, which is a field of high importance in public health .

Future Directions

The compound and its derivatives have potential for further study, particularly in the context of their biological activity . They could be promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKDAJZBVQKUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.